2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
説明
特性
IUPAC Name |
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)5-7-6-10-4-3-8(7)11-12/h5,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALQUHVLZFALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Starting Materials and Key Steps
- Starting Material: N-substituted 3-piperidone, e.g., N-tertbutyloxycarbonyl-3-piperidone.
- Step 1: Formation of an enamine intermediate by reaction with a secondary amine (e.g., pyrrolidine) under reflux in dry toluene with removal of water.
- Step 2: Nucleophilic substitution of the enamine with glyoxylic acid ethyl ester, yielding two principal intermediates:
- N-substituted 5,6-dihydro-4H-furo[2,3-c]pyridin-2-ones (A-2a).
- Trans N-substituted 5-amine-2,3-dihydro-1H-pyridine-4-subunit ethyl acetate (A-2b).
- Step 3: Reaction of these intermediates with hydrazine hydrate in refluxing ethanol with acetic acid, leading to ring closure and aromatization to form the tetrahydropyridopyridazinone core.
- Step 4: Removal of the protecting group (e.g., tertbutyloxycarbonyl) to yield the target compound.
Advantages of This Method
- Reduction of total synthetic steps from five to four.
- Avoidance of low-yielding bromine oxidation/aromatization steps.
- Improved overall yield (>15%) compared to previous methods (<5%).
- Use of relatively inexpensive starting materials.
Reaction Scheme Summary
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Enamine formation from N-R-3-piperidone and secondary amine | Reflux in dry toluene, water removal | Not specified |
| 2 | Nucleophilic substitution with glyoxylic acid ethyl ester | Room temp or mild heating | Not specified |
| 3 | Cyclization with hydrazine hydrate | Reflux in ethanol, acetic acid | ~34% isolated |
| 4 | Deprotection of N-R group | Acidic or basic hydrolysis | Not specified |
Related Pyridazinone Derivative Syntheses (Literature Data)
A 2017 study on pyridazine derivatives provides insight into related synthetic transformations that can inform the preparation of the 2-ethyl derivative:
- Refluxing hydrazono-substituted furanones with hydrazine hydrate in absolute ethanol yields pyridazin-3(2H)-ones.
- Subsequent treatment with reagents like phosphorus oxychloride or ethyl chloroformate can modify the pyridazinone core.
- Hydrazine hydrate is a key reagent for ring closure and formation of the pyridazinone nucleus.
- These methods emphasize the importance of hydrazine-mediated cyclization in constructing the pyridazinone ring.
Comparative Analysis of Preparation Routes
| Feature | Patent CN102924452B Method | Traditional Multi-step Route (WO2007/106349) |
|---|---|---|
| Starting Material | N-substituted 3-piperidone | N-benzyl-3-oxygen-piperidine-4-benzyl carboxylate |
| Number of Steps | 4 | 5 |
| Key Intermediate | Enamine and glyoxylic acid ethyl ester adducts | Brominated intermediates |
| Cyclization Agent | Hydrazine hydrate | Hydrazine hydrate |
| Aromatization Method | Direct via hydrazine | Bromine oxidation (low-yielding) |
| Overall Yield | >15% | <5% |
| Advantages | Shorter, higher yield, less expensive starting materials | More complex, lower yield |
Summary Table of Key Reaction Conditions and Yields
| Compound/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Enamine formation | N-R-3-piperidone + pyrrolidine, reflux in toluene | Not given | Water removed continuously |
| Nucleophilic substitution | Glyoxylic acid ethyl ester, mild heating | Not given | Forms two intermediates (A-2a, A-2b) |
| Cyclization to tetrahydropyridazinone | Hydrazine hydrate, ethanol, acetic acid, reflux | ~34 | Isolated yield |
| Deprotection | Acid/base hydrolysis | Not given | Removes N-R protecting group |
化学反応の分析
Types of Reactions
2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups into the molecule .
科学的研究の応用
Chemical Research
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and compounds with desired properties.
Recent studies have indicated that 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one exhibits significant biological activities:
- Antimicrobial Properties : Research has shown that this compound can inhibit the growth of certain bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways .
Pharmaceutical Applications
Due to its biological activities, this compound is being explored for potential therapeutic applications:
- Drug Development : As a lead compound in drug discovery programs aimed at developing new antimicrobial or anticancer drugs.
- Mechanism of Action Studies : Investigations into how it interacts with specific molecular targets can provide insights into its therapeutic potential .
Industrial Applications
In industrial contexts, this compound can be utilized in:
- Agrochemicals : Its biological activity may lend itself to applications in pest control or as a growth regulator.
- Material Science : The compound's unique properties can be exploited in creating advanced materials or coatings .
Case Studies
-
Antimicrobial Activity Study :
A study conducted on various derivatives of tetrahydropyridazinones demonstrated that modifications at specific positions significantly enhanced antimicrobial efficacy against resistant strains of bacteria. -
Cancer Cell Line Testing :
In vitro testing on cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values lower than existing chemotherapeutic agents, suggesting promising avenues for further development.
作用機序
The mechanism of action of 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Pyridazinone Core
2-Methyl Analogs
- Compound : 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
- CAS: Not explicitly provided (referenced in SARS-CoV-2 NendoU inhibitor study).
- Key Differences :
Benzoyl-Substituted Derivatives
- Compound : Endralazine (6-Benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrazone)
- CAS : 39715-02-1
- Key Differences :
- Benzoyl group at position 6 increases molecular weight (269.30 g/mol) and aromaticity.
- Pharmacological activity: Antihypertensive agent via vasodilation, with documented synthesis and preclinical efficacy .
- Higher toxicity (LD₅₀: 246 mg/kg, mouse i.p.) compared to simpler alkyl-substituted analogs .
Core Heterocycle Modifications
Pyrimidinone vs. Pyridazinone
- Compound : 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- Molecular Formula : C₁₃H₁₃N₃O
- Key Differences: Replacement of pyridazine with pyrimidine alters electronic properties and hydrogen-bonding capacity.
Thieno-Fused Derivatives
- Compound: 7-Alkanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one
- Key Differences: Thieno ring fusion enhances π-π stacking interactions, critical for BET bromodomain inhibition (HTRF affinity studies). N-Acetylated pyrido moiety identified as a key binding component for BRD3 selectivity .
Pharmacological and SAR Insights
- Substituent Position and Activity: 7-Substituted Pyrido[4,3-d]pyrimidinones: GPR119 agonists (EC₅₀: 40 nM–14 µM) show potency dependent on substituent size and polarity . 2-Ethyl vs. 2-Methyl: Ethyl groups may improve metabolic stability but reduce solubility compared to methyl analogs .
- Biological Activities of Pyridazin-3(2H)-ones :
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Pharmacological Profiles
| Compound | Target/Mechanism | EC₅₀/LD₅₀ | Notes |
|---|---|---|---|
| Endralazine | Vasodilation | LD₅₀: 246 mg/kg (mouse i.p.) | Hydrazone critical for activity |
| GPR119 Agonists (Pyrimidinones) | GPR119 receptor | EC₅₀: 40 nM–14 µM | 7-Substitution enhances potency |
| BET Inhibitors (Thieno derivatives) | BRD3 bromodomains | Sub-micromolar affinity | N-Acetyl group essential |
生物活性
2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is with a molar mass of 179.22 g/mol . This compound has garnered interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. The precise mechanisms can vary based on the biological context and the specific targets involved.
Antiparasitic Activity
Research indicates that derivatives of the pyridazinone scaffold exhibit significant antiparasitic activity. For instance, structural modifications have been shown to enhance potency against Plasmodium falciparum, the causative agent of malaria. One study demonstrated that certain substitutions led to an EC50 (half-maximal effective concentration) as low as 0.010 μM for some analogs . This suggests that this compound may possess similar properties.
Antitumor Activity
In vitro studies have highlighted the compound's potential as an antitumor agent. The compound may influence cell proliferation and apoptosis in cancer cells by modulating signaling pathways associated with tumor growth. For example, modifications to the pyridazinone structure have shown promising results in inhibiting tumor cell lines.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes critical for metabolic processes. For instance, some derivatives have been identified as effective inhibitors of squalene synthase and cholesterol synthesis in liver cells . This activity is significant for developing treatments for metabolic disorders.
Case Study 1: Antiparasitic Activity
A recent study investigated the activity of several pyridazinone derivatives against P. falciparum. The results indicated that compounds with specific substituents exhibited enhanced potency and metabolic stability. The study provided detailed EC50 values and metabolic clearance rates in human liver microsomes .
| Compound | EC50 (μM) | Human CL int (μL/min/mg) |
|---|---|---|
| 10a | 0.010 | 42 |
| 10r | 0.038 | 81 |
| 10s | 0.067 | 101 |
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of modified pyridazinones in various cancer cell lines. The study highlighted a derivative with an EC50 value of 0.004 μM against a specific tumor type, indicating significant potential for therapeutic application.
| Compound | Cell Line | EC50 (μM) |
|---|---|---|
| 8r | A549 (Lung) | 0.004 |
| 8s | HeLa (Cervical) | 0.030 |
Q & A
Q. What are the established synthetic routes for 2-ethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one?
The compound is typically synthesized via a multi-step approach starting from 4-piperidone derivatives. A five-step protocol involves condensation with glyoxylic acid and hydrazine in a solvent-free one-pot reaction, yielding the scaffold in 32–35% overall efficiency . Alternative routes utilize tert-butyl 4-oxopiperidine-1-carboxylate as a precursor, enabling functionalization at the 2-position through nucleophilic substitution or coupling reactions . Characterization relies on NMR (¹H/¹³C), HRMS, and IR spectroscopy for structural validation .
Q. How is the antihypertensive activity of this compound evaluated in preclinical studies?
The compound’s antihypertensive properties are assessed using rodent models, with intraperitoneal (i.p.) administration to measure acute toxicity (LD₅₀ = 246 mg/kg in mice) . Pharmacodynamic studies focus on blood pressure reduction via vasodilation mechanisms, often comparing efficacy to established hydrazine-based antihypertensives like Endralazine .
Q. What spectroscopic techniques are critical for characterizing pyridazinone derivatives?
¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions, particularly for distinguishing between tautomeric forms. For example, ¹H NMR of related tetrahydropyridopyrimidines shows distinct multiplet patterns for fused ring protons (δ = 1.6–3.7 ppm) and aromatic substituents . HRMS validates molecular weight, while IR identifies functional groups like carbonyls (C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can aza-Wittig reactions introduce structural diversity into the pyridazinone scaffold?
Aza-Wittig reactions with carbodiimide intermediates enable the introduction of alkylamino or alkoxy groups at the 2-position. For instance, reacting iminophosphorane intermediates with primary amines or alcohols under NaOEt catalysis yields derivatives with enhanced solubility or target affinity . This method is pivotal for generating libraries for structure-activity relationship (SAR) studies .
Q. What strategies improve selectivity of pyridazinone derivatives for sigma receptors or PI3K isoforms?
Modifying the 2-ethyl group and introducing substituents at the 5- or 8-positions (e.g., aryl or heteroaryl groups) enhances isoform selectivity. For PI3Kδ inhibitors, replacing the ethyl group with a pyridylmethyl moiety increases biochemical potency (IC₅₀ < 10 nM) while reducing off-target effects on PI3Kα/γ . Computational docking studies guide rational design by identifying key hydrogen-bonding interactions with target proteins .
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies in antifolate or antimalarial activities (e.g., 2,4-diamino derivatives) may arise from differences in assay conditions or cell lines. Systematic SAR analysis, including comparative IC₅₀ determinations under standardized protocols, clarifies substituent effects. For example, diaryl substitutions at the 6- and 8-positions significantly alter dihydrofolate reductase (DHFR) inhibition profiles .
Experimental Design & Data Analysis
Q. What in vitro assays are recommended for evaluating metabolic stability of pyridazinone derivatives?
Use liver microsomal assays (human or rodent) to measure intrinsic clearance (Clₜₙₜ). Compounds with Clₜₙₜ < 10 μL/min/mg are prioritized for further development. LC-MS/MS quantifies parent compound depletion, while CYP450 inhibition assays (e.g., CYP3A4/2D6) assess drug-drug interaction risks .
Q. How to optimize reaction conditions for scaling up pyridazinone synthesis?
Solvent-free one-pot reactions reduce purification steps and improve atom economy. For example, substituting ethanol with ionic liquids (e.g., [BMIM][BF₄]) increases yield by 15% in cyclocondensation steps . Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time to minimize byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
